1,1,2,2,3,3,4,4-Octafluoro-5-(vinyloxy)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,3,3,4,4-Octafluoro-5-(vinyloxy)pentane is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and resistance to degradation, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
The synthesis of 1,1,2,2,3,3,4,4-Octafluoro-5-(vinyloxy)pentane typically involves the fluorination of a suitable precursor followed by the introduction of a vinyloxy group. One common method involves the reaction of a fluorinated alcohol with a vinyl ether under controlled conditions. Industrial production methods may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency .
Analyse Chemischer Reaktionen
1,1,2,2,3,3,4,4-Octafluoro-5-(vinyloxy)pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of fluorinated alcohols.
Substitution: The vinyloxy group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3,3,4,4-Octafluoro-5-(vinyloxy)pentane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s stability and resistance to degradation make it useful in the development of fluorinated biomolecules for research purposes.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty polymers and coatings that require high chemical resistance
Wirkmechanismus
The mechanism of action of 1,1,2,2,3,3,4,4-Octafluoro-5-(vinyloxy)pentane involves its interaction with various molecular targets. The fluorine atoms create a highly electronegative environment, which can influence the reactivity of the compound. The vinyloxy group allows for further functionalization, enabling the compound to participate in a variety of chemical reactions. The specific pathways involved depend on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1,1,2,2,3,3,4,4-Octafluoro-5-(vinyloxy)pentane can be compared with other fluorinated compounds such as:
1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane: Similar in structure but contains an iodine atom instead of a vinyloxy group, leading to different reactivity and applications.
1,1,2,2,3,3,4,4-Octafluoro-5-methoxypentane:
The uniqueness of this compound lies in its combination of fluorine atoms and a vinyloxy group, providing a balance of stability and reactivity that is valuable in various applications.
Eigenschaften
CAS-Nummer |
66396-73-4 |
---|---|
Molekularformel |
C7H6F8O |
Molekulargewicht |
258.11 g/mol |
IUPAC-Name |
5-ethenoxy-1,1,2,2,3,3,4,4-octafluoropentane |
InChI |
InChI=1S/C7H6F8O/c1-2-16-3-5(10,11)7(14,15)6(12,13)4(8)9/h2,4H,1,3H2 |
InChI-Schlüssel |
LIXQMBUPLJAAOE-UHFFFAOYSA-N |
Kanonische SMILES |
C=COCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.